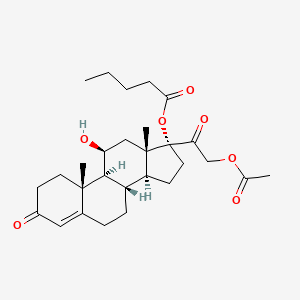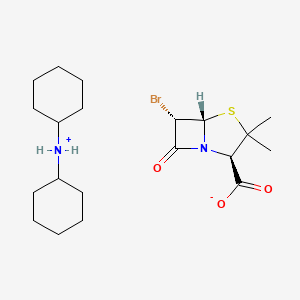
5-cyclobutyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of β-enamine diketones with various N-mono-substituted hydrazines . The synthesis of previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids from the corresponding available amino derivatives in high yields has been reported .Molecular Structure Analysis
The InChI code for 5-cyclobutyl-1H-pyrazole-3-carboxylic acid is1S/C8H10N2O2/c11-8(12)7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) . Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid has been reported .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 166.18 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Ligand Development
- Synthesis of Novel Azides and Triazoles : Research has developed methods for synthesizing novel azides and triazoles based on 1H-pyrazole-3-carboxylic acids, including the generation of N-unsubstituted azido-1H-pyrazole-3-carboxylic acids. These compounds are potential ligands for medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Functionalization Reactions
- Functionalization of Pyrazole-3-Carboxylic Acids : Studies focus on the functionalization of 1H-pyrazole-3-carboxylic acids, such as converting them into carboxamides or other derivatives. This research is essential for developing new compounds with varied properties (Yıldırım et al., 2005).
Structural and Spectral Investigations
- Investigations of Pyrazole-4-Carboxylic Acids : Combined experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives, focusing on characterizing their structural and spectral properties (Viveka et al., 2016).
Antibacterial Activities
- Antibacterial Activity of Pyrazole-3-Carboxylic Acid Derivatives : New derivatives of 1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against various microorganisms, contributing to potential medicinal applications (Akbas et al., 2005).
Synthesis of Condensed Pyrazoles
- Synthesis of Condensed Pyrazoles : Research on the synthesis of condensed pyrazoles using ethyl triflyloxy-1H-pyrazole-4-carboxylates as precursors. This has implications in developing new heterocyclic compounds (Arbačiauskienė et al., 2011).
Coordination Complexes
- Coordination Complexes from Pyrazole-Dicarboxylate Acid Derivatives : Novel pyrazole-dicarboxylate acid derivatives have been synthesized, and their ability to form coordination complexes with metals like Cu and Co has been explored. This research is relevant to the field of coordination chemistry (Radi et al., 2015).
Antimicrobial and Antioxidant Activity
- Antimicrobial and Antioxidant Activities : Studies on certain pyrazole derivatives have shown them to exhibit significant antimicrobial and antioxidant activities, suggesting potential applications in pharmaceuticals (Umesha et al., 2009).
Mecanismo De Acción
While the specific mechanism of action for 5-cyclobutyl-1H-pyrazole-3-carboxylic acid is not mentioned in the search results, it’s worth noting that 1H-pyrazole-3-carboxylic acids, in general, exhibit a wide spectrum of biological activity . They are known to interact with various biological targets and can be used in medicinal chemistry and metal complex catalysis .
Safety and Hazards
Direcciones Futuras
Pyrazole derivatives, including 5-cyclobutyl-1H-pyrazole-3-carboxylic acid, are of significant interest in coordination chemistry due to the stability of the aromatic pyrazole ring, the diversity of coordination patterns, and their synthetic availability . They are also of great interest as ligands for use in metal complex catalysis . Future research may focus on further exploring these properties and potential applications .
Análisis Bioquímico
Biochemical Properties
5-cyclobutyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effect on gene expression can result in the upregulation or downregulation of specific genes. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . The compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy balance and overall metabolic function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biological activity and the extent of its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
5-cyclobutyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSZPYMCIJUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957129-37-2 | |
| Record name | 5-cyclobutyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



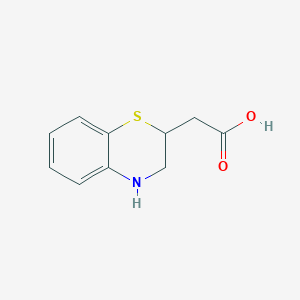


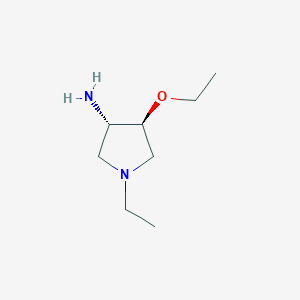

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)
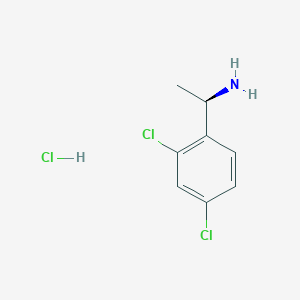
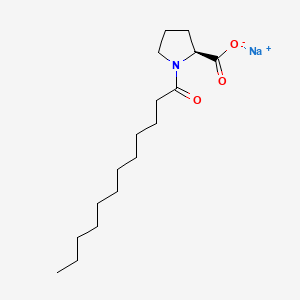
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)


